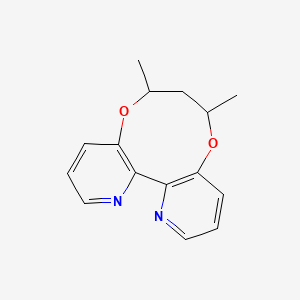
(Rax,S,S)-C3-ACBP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rax,S,S)-C3-ACBP est un composé chiral qui a suscité un intérêt considérable dans le domaine de la chimie organique en raison de ses propriétés structurelles uniques et de ses applications potentielles. Ce composé se caractérise par sa chiralité axiale et la présence de plusieurs centres chiraux, ce qui en fait un ligand précieux dans la synthèse asymétrique et la catalyse.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (Rax,S,S)-C3-ACBP implique généralement l'utilisation de réactions catalysées par le rhodium. L'une des méthodes les plus courantes est l'hydrosulfonylation directe des allènes et des alcynes à l'aide de sulfinates de sodium disponibles dans le commerce. Cette réaction est hautement régiosélectives et énantiosélective, atteignant des rendements élevés et un excès énantiomérique . Les conditions réactionnelles sont douces, souvent réalisées à température ambiante dans des solvants tels que le dichlorométhane (DCM) en présence d'un ligand chiral tel que (Rax,S,S)-StackPhim .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés permet une production efficace et évolutive de ce composé. La clé de la synthèse industrielle est de maintenir la haute énantiosélectivité et le rendement observés en laboratoire.
Analyse Des Réactions Chimiques
Types de réactions
(Rax,S,S)-C3-ACBP subit différents types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir this compound en ses dérivés thiol ou sulfure correspondants.
Substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe sulfonyle est remplacé par d'autres nucléophiles.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que le peroxyde d'hydrogène pour l'oxydation, les agents réducteurs tels que l'hydrure de lithium et d'aluminium pour la réduction et les nucléophiles tels que les amines pour les réactions de substitution. Les réactions sont généralement réalisées dans des conditions douces afin de préserver l'intégrité chirale du composé.
Produits majeurs
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les thiols et les sulfures chiraux, qui sont des intermédiaires précieux dans la synthèse organique et le développement pharmaceutique.
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Biologie : Les propriétés chirales du composé le rendent utile pour étudier les interactions enzyme-substrat et la liaison protéine-ligand.
Mécanisme d'action
Le mécanisme par lequel this compound exerce ses effets est principalement dû à son rôle de ligand chiral. Il se coordonne avec les centres métalliques dans les réactions catalytiques, influençant la stéréochimie des produits formés. Les cibles moléculaires comprennent divers métaux de transition tels que le rhodium, le palladium et le platine, qui sont couramment utilisés dans la catalyse asymétrique. Les voies impliquées incluent souvent la formation de complexes métal-ligand qui facilitent les transformations énantiosélectives .
Applications De Recherche Scientifique
(Rax,S,S)-C3-ACBP has a wide range of applications in scientific research:
Biology: The compound’s chiral properties make it useful in studying enzyme-substrate interactions and protein-ligand binding.
Mécanisme D'action
The mechanism by which (Rax,S,S)-C3-ACBP exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, influencing the stereochemistry of the products formed. The molecular targets include various transition metals such as rhodium, palladium, and platinum, which are commonly used in asymmetric catalysis. The pathways involved often include the formation of metal-ligand complexes that facilitate enantioselective transformations .
Comparaison Avec Des Composés Similaires
Composés similaires
(Rax,S,S)-F12-C3-TunePhos : Un autre ligand diphosphine chiral avec des applications similaires dans la catalyse asymétrique.
Cy-StackPhim : Une version modifiée de StackPhim avec une structure de squelette différente, utilisée dans les réactions de borylation énantiosélectives.
Unicité
(Rax,S,S)-C3-ACBP se distingue par sa haute régiosélectivité et énantiosélectivité dans les réactions d'hydrosulfonylation. Sa capacité à atteindre des rendements élevés et un excès énantiomérique dans des conditions douces en fait un outil précieux dans la synthèse organique. De plus, sa polyvalence dans diverses réactions chimiques et ses applications dans plusieurs domaines mettent en évidence ses propriétés uniques par rapport à d'autres ligands chiraux .
Propriétés
Formule moléculaire |
C15H16N2O2 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
9,11-dimethyl-8,12-dioxa-3,17-diazatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaene |
InChI |
InChI=1S/C15H16N2O2/c1-10-9-11(2)19-13-6-4-8-17-15(13)14-12(18-10)5-3-7-16-14/h3-8,10-11H,9H2,1-2H3 |
Clé InChI |
KXYKYBDKKIXWQY-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(OC2=C(C3=C(O1)C=CC=N3)N=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;4-[(2,4-dihydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12504576.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12504584.png)
![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12504586.png)
![N-Benzo[1,3]dioxol-5-yl-2-[methyl-(toluene-4-sulfonyl)-amino]-acetamide](/img/structure/B12504597.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504599.png)
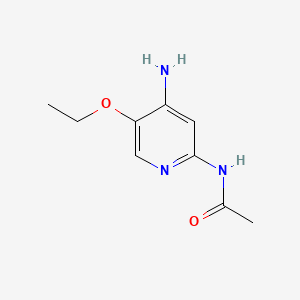
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504613.png)
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12504631.png)
![6-[(Benzyloxy)methyl]-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid](/img/structure/B12504636.png)
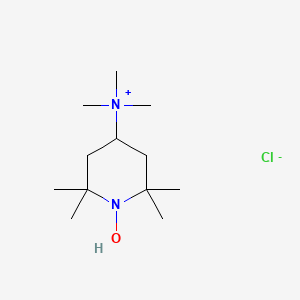
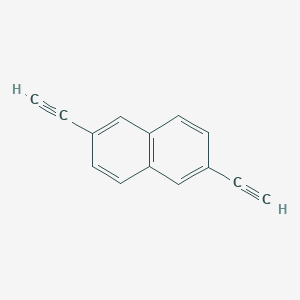
![N-(4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12504646.png)
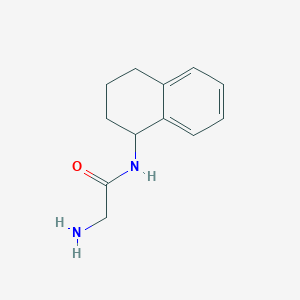
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12504669.png)
